1,2,3,3,4,4,4-Heptafluoro-1-iodobut-1-ene
Description
Structure
3D Structure
Properties
IUPAC Name |
1,2,3,3,4,4,4-heptafluoro-1-iodobut-1-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4F7I/c5-1(2(6)12)3(7,8)4(9,10)11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXJDESBAUIILLG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=C(F)I)(C(C(F)(F)F)(F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4F7I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601336808 | |
| Record name | Perfluoro-1-iodo-1-butene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601336808 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
231953-39-2 | |
| Record name | 1,2,3,3,4,4,4-Heptafluoro-1-iodo-1-butene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=231953-39-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Perfluoro-1-iodo-1-butene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601336808 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Methodologies for the Chemical Synthesis of 1,2,3,3,4,4,4 Heptafluoro 1 Iodobut 1 Ene
Direct Halogenation and Iodofluorination Protocols
Direct halogenation and iodofluorination reactions represent a primary route for the synthesis of vicinal iodofluoroalkanes, which can be precursors to iodofluoroalkenes. These protocols involve the addition of iodine and fluorine across a double or triple bond.
Stereoselective Iodofluorination of Alkynes
The iodofluorination of alkynes provides a direct pathway to iodofluoroalkenes. These reactions often proceed with high stereoselectivity. For instance, the treatment of various alkynes with a combination of N-iodosuccinimide (NIS) and other nucleophilic fluorine sources has been shown to produce iodofluoroalkenes with good yields and selectivity. chemrevlett.com Similarly, the use of elemental iodine (I₂) in the presence of xenon difluoride (XeF₂) can effect the iodofluorination of alkynes. chemrevlett.com One study demonstrated that the reaction of 3-hexyne with this reagent combination resulted in the formation of the corresponding iodofluoroalkene. chemrevlett.com
Oxidant-Promoted Iodofluorination of Alkenes
The iodofluorination of alkenes can be promoted by the use of an oxidant in conjunction with an iodine source and a fluoride (B91410) source. A common system employs molecular iodine (I₂) and a hydrogen fluoride-pyridine complex (HF·pyridine), with an oxidant such as potassium persulfate (K₂S₂O₈) or sodium persulfate (Na₂S₂O₈). organic-chemistry.org This method allows for the iodofluorination of both aliphatic and aromatic alkenes under mild conditions. organic-chemistry.org The choice of oxidant can influence the selectivity of the reaction for certain substrates. organic-chemistry.org Mechanistic studies suggest that the oxidant facilitates the formation of an iodonium cation, which then reacts with the fluoride source to generate an electrophilic iodine monofluoride (IF) species that adds across the alkene. organic-chemistry.org
| Alkene Substrate | Iodine Source | Fluoride Source | Oxidant | Solvent | Yield (%) | Reference |
| Methyl undecenoate | I₂ | HF·pyridine | K₂S₂O₈ | Dichloromethane | up to 75 | organic-chemistry.org |
| 1-Octene | I₂ | HF·pyridine | K₂S₂O₈ | Dichloromethane | up to 75 | organic-chemistry.org |
| Ethyl cinnamate | I₂ | HF·pyridine | K₂S₂O₈ | Dichloromethane | up to 75 | organic-chemistry.org |
Regiospecificity and Stereocontrol in Fluoroalkene Formation
Control over regiospecificity and stereochemistry is a critical aspect of synthesizing fluoroalkenes. In many iodofluorination reactions of alkenes, the addition follows Markovnikov's rule, where the iodine atom adds to the less substituted carbon and the fluorine atom to the more substituted one. chemrevlett.com For example, the reaction of unactivated alkenes with I₂ and XeF₂ yields exclusively Markovnikov regioisomers. chemrevlett.com
The stereochemistry of the addition is often anti, meaning the iodine and fluorine atoms add to opposite faces of the double bond. chemrevlett.com This has been observed in the iodofluorination of alkenes using reagents like bis(pyridine)iodonium tetrafluoroborate (IPy₂BF₄) in the presence of tetrafluoroboric acid (HBF₄). chemrevlett.com The stereocontrolled synthesis of bromofluoroalkenes has also been demonstrated through an addition/elimination sequence, which can be adapted for iodo-analogues, providing access to tri- and tetrasubstituted fluoroalkenes. nih.gov
| Reagent System | Substrate Type | Regioselectivity | Stereoselectivity | Reference |
| I₂ / XeF₂ | Unactivated Alkenes | Markovnikov | Predominantly anti | chemrevlett.com |
| IPy₂BF₄ / HBF₄ | Alkenes | Markovnikov | anti | chemrevlett.com |
| NIS / Fluoride Source | Styrene Derivatives | Markovnikov | anti | chemrevlett.com |
Radical Addition Reactions in the Formation of Perfluoroalkyl Iodides
Radical addition reactions provide an alternative and powerful method for the formation of carbon-carbon bonds and the introduction of perfluoroalkyl groups. These reactions typically involve the generation of a perfluoroalkyl radical from a perfluoroalkyl iodide precursor.
Photochemically Induced Free Radical Additions to Unsaturated Systems
The carbon-iodine bond in perfluoroalkyl iodides is relatively weak and can be cleaved homolytically by ultraviolet or visible light to generate a perfluoroalkyl radical. nih.gov This radical can then add to an unsaturated system like an alkene or alkyne in an atom transfer radical addition (ATRA) reaction. chinesechemsoc.orgresearchgate.net This process introduces the perfluoroalkyl group and an iodine atom across the multiple bond. chinesechemsoc.org The reaction often proceeds as a radical chain mechanism, where the initially formed radical adduct abstracts an iodine atom from another molecule of the perfluoroalkyl iodide to form the product and regenerate the perfluoroalkyl radical. nih.gov The use of visible light, sometimes in the absence of an external photocatalyst, can drive these reactions by promoting the formation of an electron donor-acceptor (EDA) complex between the perfluoroalkyl iodide and an organic base. researchgate.net
| Unsaturated Substrate | Perfluoroalkyl Iodide | Initiation | Key Features | Reference |
| Vinyldiazoacetates | RբI | Visible Light | External photocatalyst-free, 1,3-addition | chinesechemsoc.org |
| Alkenes and Alkynes | C₄F₉I | Blue LED Light / KOH | Formation of a halogen bond complex | nih.gov |
| Alkenes and Alkynes | RբI | Visible Light / Amine | Formation of electron donor-acceptor complex | researchgate.net |
Oligomerization and Product Selectivity in Radical Pathways
A potential side reaction in the radical addition of perfluoroalkyl iodides to unsaturated systems is oligomerization or telomerization. This occurs when the radical adduct, instead of abstracting an iodine atom, adds to another molecule of the unsaturated substrate. This process can repeat to form low molecular weight polymers. The selectivity for the 1:1 adduct over oligomers is influenced by several factors, including the relative concentrations of the reactants. A high concentration of the perfluoroalkyl iodide relative to the alkene or alkyne favors the formation of the 1:1 adduct by increasing the probability of iodine atom transfer. Reaction temperature and the nature of the substrate also play a role in controlling the product distribution.
Transition Metal-Catalyzed Approaches to Fluorinated Alkenes
Transition metal catalysis is a cornerstone of modern organic synthesis, offering powerful tools for the construction of complex molecules with high efficiency and selectivity. researchgate.net The synthesis of fluorinated alkenes, including 1,2,3,3,4,4,4-Heptafluoro-1-iodobut-1-ene, can be effectively achieved through various transition metal-mediated transformations.
Palladium-Catalyzed Cross-Coupling Strategies for Fluorovinyl Iodonium Salts and Halides
Palladium catalysis stands out for its versatility in forming carbon-carbon and carbon-heteroatom bonds. In the context of fluorinated alkenes, palladium-catalyzed cross-coupling reactions are particularly potent. A key strategy involves the use of fluorovinyl iodonium salts as electrophilic coupling partners. These salts, which can be synthesized from alkynes, serve as stable and tunable building blocks. thermofisher.com
Recent research has demonstrated the efficacy of palladium(II)-catalyzed C-H fluorovinylation of heteroarenes using Z-fluorovinyl iodonium (FVI) salts. thermofisher.com This method proceeds under mild, ligand-free conditions and exhibits high stereoselectivity, delivering the β-fluorovinyl moiety with complete retention of the Z-geometry. thermofisher.com While this specific application focuses on indole functionalization, the underlying principle of palladium-catalyzed coupling with FVI salts could be adapted for the synthesis of various fluoroalkenes. thermofisher.comchemedx.orgmdpi.com
The general applicability of palladium-catalyzed reactions, such as Sonogashira and Suzuki-Miyaura couplings, with FVI salts further underscores their potential in constructing complex fluorinated molecules. chemedx.orgmdpi.com For the synthesis of this compound, a retrosynthetic approach might involve a palladium-catalyzed coupling reaction between a suitable organometallic reagent and a heptafluorobutenyl halide or iodonium salt precursor.
Table 1: Examples of Palladium-Catalyzed Reactions with Fluorovinyl Iodonium Salts
| Catalyst | Coupling Partners | Product Type | Key Features |
|---|---|---|---|
| Pd(OAc)₂ | Indole, Z-Fluorovinyl iodonium salt | C-2 β-fluorovinyl indole | Ligand-free, directing-group-free, high stereoselectivity thermofisher.com |
| Not specified | Z-Fluorovinyl iodonium salt, Terminal alkyne | Fluoro-enyne | Sonogashira coupling chemedx.orgmdpi.com |
Copper-Catalyzed Reactions for Fluoro-Containing Structures
Copper-catalyzed reactions have emerged as a cost-effective and efficient alternative to palladium-based systems for the synthesis of fluorinated compounds. researchgate.net Copper catalysts are effective in mediating a variety of transformations, including fluoroalkylation, which is crucial for introducing fluorinated moieties into organic molecules. beilstein-journals.orgrsc.org
One notable application is the copper-catalyzed intramolecular oxydifluoroalkylation of hydroxyl-containing alkenes, which leads to the formation of fluoroalkylated tetrahydrofurans. beilstein-journals.org This reaction proceeds via a radical mechanism initiated by the oxidation of Cu(I) and demonstrates the ability of copper to facilitate the formation of C-CF₂ bonds. beilstein-journals.org Furthermore, copper-catalyzed reactions have been developed for the synthesis of difluoroacyl-substituted nitriles and fluorine-containing isoxazolines, highlighting the broad scope of these methods. beilstein-journals.org
For the synthesis of this compound, a copper-catalyzed approach could potentially involve the reaction of a heptafluorobutyne precursor with an iodine source or the coupling of a fluorinated building block with an iodo-alkene. The directing-group-assisted copper-mediated fluoroalkylation of aryl halides also presents a promising strategy that could be adapted for alkenyl systems. rsc.org
Table 2: Overview of Copper-Catalyzed Fluoroalkylation Reactions
| Catalyst System | Reactants | Product |
|---|---|---|
| Cu(I) | Hydroxyl-containing alkene, Ethyl bromodifluoroacetate | Fluoroalkylated tetrahydrofuran beilstein-journals.org |
| Cu(I) | 2-Iodo-2,2-difluoroacetophenone, Alkyne, TMSCN | Difluoroacyl-substituted nitrile beilstein-journals.org |
Cross-Metathesis and Subsequent Coupling in Stereodefined Fluoroalkene Synthesis
Olefin metathesis has revolutionized the synthesis of alkenes, and its application to fluorinated substrates provides a powerful route to stereodefined fluoroalkenes. google.commdpi.comtandfonline.com Cross-metathesis between a fluorinated alkene and a non-fluorinated olefin, followed by a subsequent cross-coupling reaction, offers a versatile strategy for constructing complex trisubstituted fluoroalkenes. google.commdpi.comtandfonline.com
This approach allows for the stereodivergent synthesis of olefins bearing both a fluorine and a chlorine atom at the terminus. google.commdpi.comtandfonline.com The resulting fluoro-chloro-alkene can then undergo a site-selective and stereoretentive cross-coupling reaction to introduce a variety of substituents. google.commdpi.comtandfonline.com This two-step sequence provides access to a wide range of trisubstituted alkenyl fluorides that are otherwise difficult to prepare. google.commdpi.comtandfonline.com The synthesis of this compound could potentially be achieved through a similar strategy, involving the cross-metathesis of a suitable fluorinated precursor followed by iodination or a coupling reaction to introduce the iodine atom.
C-F Bond Activation and Functionalization Strategies in Related Fluoroalkenes
The activation and functionalization of carbon-fluorine (C-F) bonds represent a significant challenge in organic chemistry due to the high strength of the C-F bond. However, recent advances have demonstrated that transition metals can mediate the cleavage of C-F bonds, enabling the synthesis of novel fluorinated molecules. beilstein-journals.orglibretexts.org
Gem-difluoroalkenes are valuable building blocks that can undergo transition metal-catalyzed C-F bond functionalization. beilstein-journals.org These reactions often proceed through a β-fluoroalkylmetal intermediate, which can undergo β-fluoride elimination to form a monofluoroalkene product. beilstein-journals.org Various transition metals, including copper, palladium, and nickel, have been shown to catalyze such transformations. beilstein-journals.org
Radical-based C-F bond activation has also emerged as a mild and powerful method. cdnsciencepub.com This approach can be applied to polyfluoroarenes and gem-difluoroalkenes, providing access to a range of functionalized fluorine-containing compounds. cdnsciencepub.com While not a direct synthesis of this compound, C-F activation of a more heavily fluorinated precursor could be a potential synthetic route.
Utilization of Fluorinated Building Blocks and Precursors
The use of readily available fluorinated building blocks is a cornerstone of synthetic fluorine chemistry. This approach avoids the often harsh conditions required for direct fluorination and allows for the efficient construction of complex fluorinated molecules.
Fluoroalkanes, fluoroalkenes, and fluoroalkynes are all valuable classes of fluorinated building blocks. For the synthesis of this compound, a logical precursor would be a heptafluorobutene or heptafluorobutyne derivative. For instance, the halogenation of (E,Z)-1,1,1,4,4,4-hexafluorobut-2-enes with reagents like iodine monochloride, followed by dehydrohalogenation, could provide a pathway to the target molecule. mdpi.com
The synthesis of fluorinated compounds often relies on methods like halofluorination, where an alkene reacts with a halogen cation and a fluoride source to form a vicinal halofluoride. While this method typically introduces a single fluorine atom, related strategies could be employed with more highly fluorinated starting materials.
Table 3: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| Z-fluorovinyl iodonium (FVI) salts |
| Ethyl bromodifluoroacetate |
| 2-Iodo-2,2-difluoroacetophenone |
| (E,Z)-1,1,1,4,4,4-Hexafluorobut-2-enes |
Mechanistic Investigations and Reactivity Pathways of 1,2,3,3,4,4,4 Heptafluoro 1 Iodobut 1 Ene
Nucleophilic and Electrophilic Activation of Fluorinated Alkenes
The reactivity of fluorinated alkenes such as 1,2,3,3,4,4,4-heptafluoro-1-iodobut-1-ene is profoundly influenced by the strong electron-withdrawing effects of the fluorine substituents. This electronic perturbation results in a π-system that is electron-deficient compared to non-fluorinated analogues. Consequently, these molecules exhibit distinct reactivity patterns towards nucleophiles and electrophiles.
Nucleophilic Activation: The electron-poor nature of the carbon-carbon double bond in heptafluoro-1-iodobut-1-ene makes it susceptible to attack by nucleophiles. This process, often termed nucleophilic vinylic substitution, can proceed through various mechanisms, including addition-elimination pathways. The presence of a good leaving group, the iodide ion, at the vinylic position further facilitates this type of reaction. The rate and regioselectivity of nucleophilic attack are influenced by the electronic environment created by the heptafluorobutyl group. Quantum chemical modeling suggests that association with a nucleophile can raise the alkene's Highest Occupied Molecular Orbital (HOMO) energy, thereby activating it for reaction by narrowing the energy gap to the electrophile's Lowest Unoccupied Molecular Orbital (LUMO) nih.gov.
Electrophilic Activation: Conversely, the electron-deficient double bond is deactivated towards traditional electrophilic addition reactions that typically proceed via electron-rich intermediates. libretexts.orgchemistrysteps.com For an electrophilic attack to occur, the electrophile must be highly reactive. chemistrysteps.com The mechanism of electrophilic addition to alkenes generally involves an initial attack on the π-bond to form a carbocation intermediate, which is then intercepted by a nucleophile. libretexts.org In the case of highly fluorinated alkenes, the formation of such a carbocation is destabilized by the powerful inductive effects of the neighboring fluorine atoms. However, certain electrophilic reagents can react, and the regioselectivity of the addition is governed by the relative stability of the possible carbocationic intermediates. chemistrysteps.com While general electrophilic additions are challenging, specific reactions like electrophilic fluorination-nucleophilic addition have been studied, where a reagent like Selectfluor adds selectively to the double bond. nih.gov
Interactive Table: Reactivity of Fluorinated Alkenes
| Reaction Type | Reactivity of Fluorinated Alkene | Mechanistic Notes | Key Factors |
|---|---|---|---|
| Nucleophilic Attack | Activated | Addition-elimination is a common pathway. The electron-deficient π-system is the primary target. | Strength of nucleophile, nature of leaving group (iodide), solvent effects. researchgate.netfrontiersin.org |
| Electrophilic Attack | Deactivated | Requires highly reactive electrophiles. Carbocation intermediates are destabilized by fluorine atoms. libretexts.org | Strength of electrophile, stability of potential intermediates, reaction conditions. nih.gov |
Role of Hypervalent Iodine Intermediates in Reactions
The iodine atom in this compound can be oxidized to a higher valence state, typically +3 (λ³-iodane), forming hypervalent iodine species. illinois.edu These intermediates are powerful and versatile reagents in organic synthesis, acting as excellent electrophiles and leaving groups. nih.govorganic-chemistry.org
The synthesis of hypervalent iodine(III) compounds from iodoarenes, and by extension from vinylic iodides, can be achieved through oxidation with reagents like m-chloroperoxybenzoic acid (mCPBA), sodium perborate, or oxone. organic-chemistry.org The resulting organo-λ³-iodanes, such as a (diacetoxyiodo) or [bis(trifluoroacetoxy)iodo] derivative of the heptafluorobutene scaffold, can participate in a wide array of transformations. The fundamental feature of these compounds is the highly polarized three-center-four-electron (3c-4e) bond, which accounts for their unique reactivity. illinois.edu
In reactions, these hypervalent iodine intermediates can serve several roles:
Electrophilic Group Transfer: They can transfer the vinylic group to nucleophiles.
Oxidative Coupling: They can mediate oxidative C-C and C-heteroatom bond formations. nih.gov
Precursors to Iodonium Salts: They can be converted into iodonium salts, which are potent arylating or vinylating agents. nih.govdiva-portal.org
For example, a plausible pathway involves the oxidation of the starting iodoalkene to a λ³-iodane, which can then react with a nucleophile. This reactivity is analogous to the well-established chemistry of hypervalent iodine reagents in promoting reactions such as the functionalization of ketones and alkenes. core.ac.uk The formation of these intermediates allows for transformations that are otherwise difficult to achieve, leveraging the unique electronic properties of iodine in a higher oxidation state. beilstein-journals.org
Radical Intermediates and Propagation in Fluoroiodination Reactions
The carbon-iodine bond in this compound is the weakest bond in the molecule and is susceptible to homolytic cleavage upon exposure to heat, light, or radical initiators. lumenlearning.comlibretexts.org This cleavage generates a highly reactive vinylic radical, which can participate in radical chain reactions. pearson.comlibretexts.org
A typical radical chain reaction consists of three main phases:
Initiation: This step involves the initial creation of the radical species. For the title compound, this is the homolytic cleavage of the C-I bond to produce a heptafluorobutenyl radical and an iodine radical. libretexts.orglibretexts.org
Propagation: Once formed, the reactive vinylic radical can react with other stable molecules to generate new radicals, thus continuing the chain. lumenlearning.comlibretexts.org Propagation steps often involve the addition of the radical to a multiple bond or abstraction of an atom from another molecule. libretexts.org
Termination: The chain reaction ceases when two radical species combine to form a stable, non-radical product. lumenlearning.comlibretexts.org
In the context of fluoroiodination, radical intermediates are key. For instance, the addition of a radical species (R•) to an alkyne can generate a vinylic radical, which can then be trapped by an iodine source. Conversely, the heptafluorobutenyl radical generated from the title compound can add across alkenes or alkynes, with the resulting radical adduct being subsequently quenched by an iodine atom transfer, propagating the chain. The generation of perfluoroalkyl radicals through methods like visible light photocatalysis can effect both addition and substitution reactions on various organic substrates. conicet.gov.ar
Regiochemical Control in Addition and Elimination Reactions
Regioselectivity, the preferential formation of one constitutional isomer over another, is a critical aspect of reactions involving unsymmetrical alkenes like this compound. masterorganicchemistry.commasterorganicchemistry.com
Addition Reactions: In electrophilic additions, the regiochemical outcome is often dictated by Markovnikov's rule, which states that the electrophile (typically H⁺) adds to the carbon atom of the double bond that bears more hydrogen atoms, leading to the more stable (more substituted) carbocation intermediate. masterorganicchemistry.comchemistrysteps.com However, for this compound, the intense electronic influence of the fluorine atoms and the iodine atom complicates this prediction. The electron-withdrawing heptafluoropropyl group and the adjacent fluorine atom will strongly destabilize any positive charge development on the neighboring carbons. The iodine atom, while electronegative, is also polarizable and can influence the stability of intermediates. Radical additions, in contrast, often exhibit anti-Markovnikov regioselectivity, where the initial radical attack occurs at the more substituted carbon to produce the more stable radical intermediate. chemistrysteps.com
Elimination Reactions: The regioselectivity of elimination reactions (e.g., dehydrohalogenation) is governed by Zaitsev's and Hofmann's rules. Zaitsev's rule predicts the formation of the more substituted (more stable) alkene, while Hofmann's rule predicts the formation of the less substituted alkene, often observed with bulky bases or poor leaving groups. In systems containing fluorine, the acidity of C-H protons is significantly increased, which can strongly influence the regiochemical outcome of base-induced elimination reactions.
The specific regiochemical outcome in reactions of this compound will be a complex interplay of steric and electronic factors unique to its highly fluorinated and functionalized structure.
Catalytic Cycles in Metal-Mediated Transformations
The vinylic C-I bond in this compound is an ideal handle for metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, Heck, Sonogashira, and Negishi couplings. nih.gov These transformations typically involve palladium or copper catalysts and proceed through a well-defined catalytic cycle. marquette.edunih.gov
A generalized catalytic cycle for a palladium-catalyzed cross-coupling reaction (e.g., Suzuki coupling) would involve the following key steps:
Oxidative Addition: The low-valent Pd(0) catalyst inserts into the C-I bond of the heptafluoro-1-iodobut-1-ene. This is often the rate-determining step and results in a Pd(II) intermediate. The high reactivity of the C-I bond facilitates this step.
Transmetalation: The organic group from an organometallic reagent (e.g., an organoboron compound in Suzuki coupling) is transferred to the palladium center, displacing the iodide ligand and forming a new diorganopalladium(II) complex. This step usually requires a base to activate the organoboron species. mdpi.com
Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated from the metal, forming the final cross-coupled product. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.
Copper-mediated reactions follow similar principles, often involving Cu(I)/Cu(III) catalytic cycles. nih.gov These reactions are crucial for synthesizing complex fluorinated molecules, and the selectivity can be tuned by the choice of metal, ligands, and reaction conditions. cas.cnmdpi.com For instance, palladium-catalyzed reactions of 2-iodo-4-(phenylchalcogenyl)-1-butenes proceed smoothly, highlighting the utility of the vinylic iodide group in such transformations. nih.gov
Interactive Table: Generalized Palladium Catalytic Cycle
| Step | Description | Intermediate Species |
|---|---|---|
| Oxidative Addition | Pd(0) inserts into the R-I bond (R = heptafluorobutenyl). | R-Pd(II)-I |
| Transmetalation | An organometallic reagent (R'-M) transfers its organic group to the palladium complex. | R-Pd(II)-R' |
| Reductive Elimination | The two organic groups couple and leave the palladium center, regenerating the catalyst. | Pd(0) |
Comparative Analysis of C-I Bond Reactivity versus C-F Bonds in Vinylic Systems
In a molecule containing both carbon-iodine (C-I) and carbon-fluorine (C-F) bonds, such as this compound, there is a vast difference in reactivity, which allows for highly selective transformations.
The disparity in reactivity stems from fundamental differences in bond strength, bond length, and polarizability:
Bond Strength: The vinylic C-I bond is significantly weaker (bond dissociation energy ~57-65 kcal/mol) than the vinylic C-F bond (~115-125 kcal/mol). This makes the C-I bond much more susceptible to both homolytic (radical) and heterolytic (ionic) cleavage.
Polarizability: Iodine is a large, highly polarizable atom, while fluorine is small and has very low polarizability. The high polarizability of the C-I bond makes it a better site for oxidative addition by transition metals.
Leaving Group Ability: The iodide ion (I⁻) is an excellent leaving group due to its large size and the stability of the negative charge, whereas the fluoride (B91410) ion (F⁻) is a very poor leaving group.
This reactivity difference is the cornerstone of synthetic strategies involving polyfluorinated molecules. Metal-catalyzed cross-coupling reactions, for example, will overwhelmingly occur at the C-I bond, leaving the robust C-F bonds untouched. mdpi.com While C-F bond activation is an active area of research, it typically requires harsh conditions or specialized catalytic systems, often involving early transition metals or frustrated Lewis pairs. core.ac.ukrsc.org In contrast, the C-I bond's reactivity allows for facile functionalization under standard palladium or copper catalysis, providing a reliable and selective method for elaborating the molecular structure.
Stereochemical Aspects and Isomerism of 1,2,3,3,4,4,4 Heptafluoro 1 Iodobut 1 Ene
Elucidation of (E) and (Z) Stereoisomers in Vinyl Iodides
Geometric isomerism in alkenes like 1,2,3,3,4,4,4-heptafluoro-1-iodobut-1-ene is described using the (E) and (Z) notation. This system is based on the Cahn-Ingold-Prelog (CIP) priority rules, which assign priority to the substituents on each carbon of the double bond based on atomic number.
(Z)-isomer: The "Z" designation, from the German zusammen (together), is used when the two higher-priority groups are on the same side of the double bond.
(E)-isomer: The "E" designation, from the German entgegen (opposite), is applied when the two higher-priority groups are on opposite sides of the double bond.
For this compound, the priorities on each carbon of the C=C bond are as follows:
C1: Iodine (I) has a higher atomic number than Fluorine (F), so Iodine is the high-priority group.
C2: The heptafluoropropyl group (-CF(CF₃)₂) has a higher priority than the Fluorine (F) atom.
Therefore, the (E) and (Z) isomers are distinguished by the relative positions of the Iodine atom and the heptafluoropropyl group.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for distinguishing between these isomers in related fluorinated compounds. Specifically, for fluorinated butenes, ¹⁹F NMR is highly informative. The configuration of isomers can often be determined by analyzing fluorine-fluorine coupling constants. In a study on the closely related 2-iodo-1,1,1,4,4,4-hexafluorobut-2-enes, the ⁵JFFcis coupling constant (a coupling over five bonds between fluorine atoms in a cis relationship) was diagnostic. nih.govsemanticscholar.org A significant coupling constant of approximately 11 Hz was observed for the (E)-isomer, while this coupling was absent (≈0 Hz) for the (Z)-isomer. nih.govsemanticscholar.org This principle of using coupling constants allows for the unambiguous assignment of stereochemistry.
Table 1: Cahn-Ingold-Prelog Priorities for this compound
| Alkene Carbon | Attached Groups | High Priority Group | Low Priority Group |
|---|---|---|---|
| C1 | -I, -F | -I | -F |
| C2 | -CF(CF₃)₂, -F | -CF(CF₃)₂ | -F |
Control of Stereoselectivity in Synthetic Sequences
The control of stereoselectivity in the synthesis of vinyl iodides is crucial for their application in further chemical transformations. Stereoselective reactions are those that preferentially yield one stereoisomer over others. Synthetic strategies often rely on the stereochemistry of the starting materials or the mechanism of the reaction to control the geometry of the final product.
For instance, the synthesis of related halo-substituted hexafluorobut-2-enes via dehydrohalogenation of a 2-chloro-3-iodo-1,1,1,4,4,4-hexafluorobutane precursor resulted in a mixture of (E) and (Z) isomers. nih.govsemanticscholar.org The reaction of this precursor with potassium hydroxide (B78521) (KOH) produced a mixture of (E)/(Z)-2-chloro-hexafluorobut-2-enes and (E)/(Z)-2-iodo-hexafluorobut-2-enes. nih.govsemanticscholar.org The ratio of the resulting isomers is dependent on the reaction conditions and the nature of the leaving groups. Achieving high stereoselectivity often requires carefully designed synthetic routes, such as stereospecific additions to alkynes or the use of stereoselective catalysts that favor the formation of a single isomer.
Stereoretentive and Stereodivergent Coupling Reactions
Vinyl iodides are valuable substrates in cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira couplings) for forming new carbon-carbon bonds. The stereochemistry of the starting vinyl iodide is often critical as many of these reactions are stereoretentive.
Stereoretentive Reaction: A reaction in which the stereochemical configuration of the reactant is preserved in the product. If the starting material is the (Z)-isomer of this compound, a stereoretentive coupling reaction will yield a product with the corresponding (Z) configuration at the double bond.
Stereodivergent Reaction: A reaction where different stereoisomers can be produced from a single starting material by changing the reagents or reaction conditions.
Palladium-catalyzed cross-coupling reactions involving vinyl iodides are well-known to proceed with retention of configuration. This allows the defined stereochemistry of the (E) or (Z)-heptafluoro-1-iodobut-1-ene to be transferred directly to more complex molecular architectures, making it a powerful building block in organic synthesis.
Influence of Stereochemistry on Molecular Conformation and Reactivity
The stereochemistry of a molecule dictates its three-dimensional shape (conformation), which in turn affects its physical properties and chemical reactivity. The (E) and (Z) isomers of this compound have different spatial arrangements of their bulky and electronegative substituents.
These differences can lead to:
Steric Hindrance: The approach of a reagent to the double bond may be more or less hindered in one isomer compared to the other, affecting reaction rates.
Dipole Moment: The different arrangement of electronegative fluorine atoms and the iodine atom results in different molecular dipole moments, which can influence solubility and intermolecular interactions.
Thermodynamic Stability: One isomer is typically more thermodynamically stable than the other. The (E)-isomer, where the large priority groups are further apart, is often more stable due to reduced steric strain.
Stereochemical Analysis of Derivatives and Reaction Products
When this compound undergoes a reaction, it is essential to determine the stereochemistry of the resulting products. This analysis confirms the mechanism of the reaction (e.g., stereoretentive, stereospecific) and ensures the correct structure of the synthesized compound.
In research on analogous compounds, the reaction of a fluorinated allene, derived from a mixture of (E) and (Z)-bromo-hexafluorobutenes, with bromine resulted in the highly stereoselective formation of only the (Z)-isomer of 1,2-dibromo-1,1,4,4,4-pentafluorobut-2-ene. nih.govsemanticscholar.org The (Z)-configuration of this product was unequivocally determined by the absence of a key F-F coupling constant in its ¹⁹F NMR spectrum, demonstrating how NMR analysis is pivotal in assigning the stereochemical outcome of reactions involving complex fluoroalkenes. nih.govsemanticscholar.org This highlights the importance of stereochemical analysis in understanding the reaction pathways of fluorinated building blocks.
Advanced Spectroscopic Characterization of 1,2,3,3,4,4,4 Heptafluoro 1 Iodobut 1 Ene
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure, dynamics, and chemical environment of nuclei. For fluorinated compounds like 1,2,3,3,4,4,4-Heptafluoro-1-iodobut-1-ene, ¹⁹F NMR is particularly informative, complemented by ¹H and ¹³C NMR for a complete structural assignment.
The ¹⁹F nucleus possesses a natural abundance of 100% and a high gyromagnetic ratio, making it highly sensitive for NMR detection. The ¹⁹F NMR spectrum of this compound is expected to exhibit a complex pattern of signals due to the presence of seven fluorine atoms in different chemical environments and extensive spin-spin coupling.
The structure, C(I)F=C(F)CF₂CF₃, contains four distinct fluorine environments, leading to four unique resonances in the ¹⁹F NMR spectrum. The chemical shifts (δ) are influenced by the electronic environment of each fluorine nucleus. The vinylic fluorine atoms are expected to resonate at a different frequency compared to the fluorine atoms on the saturated carbon atoms. Furthermore, the presence of the electron-withdrawing iodine atom significantly influences the chemical shift of the adjacent fluorine.
Table 1: Predicted ¹⁹F NMR Chemical Shifts and Coupling Constants for this compound
| Fluorine Atom(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| -CF = | -90 to -110 | Doublet of Quartets | J(F-F) |
| =CF - | -120 to -140 | Doublet of Triplets | J(F-F) |
| -CF₂ - | -110 to -130 | Quartet of Doublets | J(F-F) |
| -CF₃ | -70 to -85 | Triplet | J(F-F) |
Note: The predicted values are based on typical ranges for similar fluorinated alkenes and are subject to solvent and experimental conditions. The multiplicity arises from coupling to neighboring fluorine atoms.
The complex spin system in this compound results in intricate splitting patterns. The vinylic fluorine geminal and vicinal couplings, as well as long-range couplings across the molecule, contribute to the complexity of the spectrum. Decoupling experiments can be employed to simplify these spectra and aid in the assignment of the resonances.
While ¹⁹F NMR is paramount, ¹H and ¹³C NMR provide crucial complementary data for the complete structural elucidation of this compound.
Given the structure, no hydrogen atoms are present, so a ¹H NMR spectrum would primarily be used to confirm the absence of protons and to check for any proton-containing impurities.
The ¹³C NMR spectrum, however, is highly informative. It will show four distinct carbon signals corresponding to the four carbon atoms in the molecule. The chemical shifts of these carbons are significantly influenced by the attached fluorine and iodine atoms. The carbon atoms bonded to fluorine will exhibit large C-F coupling constants, which can be observed in the proton-decoupled ¹³C NMR spectrum as multiplets.
Table 2: Predicted ¹³C NMR Chemical Shifts and C-F Coupling Constants for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) |
| C -I | 80 - 100 | Doublet |
| =C -F | 140 - 160 | Doublet of Triplets |
| -C F₂- | 110 - 130 | Triplet of Quartets |
| -C F₃ | 115 - 125 | Quartet |
Note: The predicted chemical shifts are relative to a standard reference and can vary with experimental conditions. The multiplicities are due to one-bond and two-bond C-F couplings.
Two-dimensional (2D) NMR techniques are essential for unambiguously assigning the complex spectra of this compound and determining the connectivity and stereochemistry of the molecule.
¹⁹F-¹⁹F COSY (Correlation Spectroscopy): This experiment would reveal correlations between coupled fluorine nuclei, helping to trace the fluorine spin systems throughout the molecule. For instance, correlations would be expected between the vinylic fluorines and the fluorines on the adjacent CF₂ group.
¹³C-¹⁹F HSQC (Heteronuclear Single Quantum Coherence): This technique correlates carbon nuclei with their directly attached fluorine atoms. It is invaluable for assigning the carbon signals based on the already assigned fluorine resonances.
The stereochemistry of the double bond (E/Z isomerism) can also be investigated using NMR. The magnitude of the three-bond F-F coupling constant (³J(FF)) across the double bond is typically different for E and Z isomers, allowing for the determination of the predominant isomer.
Mass Spectrometry Techniques
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It provides information about the molecular weight and elemental composition of a compound, as well as structural details through the analysis of fragmentation patterns.
High-resolution mass spectrometry (HRMS) is crucial for determining the exact mass of this compound with high precision. This allows for the unambiguous determination of its elemental formula (C₄F₇I). The calculated exact mass of C₄F₇I is 307.8933 amu. An experimental HRMS measurement confirming this value would provide strong evidence for the identity of the compound.
Table 3: High-Resolution Mass Spectrometry Data for this compound
| Ion Formula | Calculated Exact Mass (amu) |
| [C₄F₇I]⁺ | 307.8933 |
Electron Ionization (EI) mass spectrometry typically causes the fragmentation of the molecular ion. The analysis of these fragment ions provides a "fingerprint" of the molecule and helps to confirm its structure. The fragmentation of this compound is expected to proceed through the cleavage of the weakest bonds and the loss of stable neutral fragments.
Key expected fragmentation pathways include:
Loss of an iodine atom: The C-I bond is relatively weak and its cleavage would result in a [C₄F₇]⁺ fragment.
Cleavage of the C-C bonds: Fragmentation of the carbon chain can lead to various smaller fluorinated fragments. For example, the loss of a CF₃ radical would lead to a [C₃F₄I]⁺ ion.
Rearrangements: Rearrangement reactions can also occur, leading to the formation of stable fragment ions.
Table 4: Plausible Mass Spectrometry Fragments for this compound
| m/z | Possible Fragment Ion |
| 308 | [C₄F₇I]⁺ (Molecular Ion) |
| 181 | [C₄F₇]⁺ |
| 127 | [I]⁺ |
| 69 | [CF₃]⁺ |
The relative abundance of these fragments in the mass spectrum provides valuable structural information and can be used to distinguish between isomers.
Iodine-Specific Screening Algorithms in Nontarget Analysis
Nontarget analysis is a crucial technique for identifying previously unknown chemical compounds in complex samples. In the context of environmental science and chemical manufacturing, the discovery of new iodinated polyfluoroalkyl substances (IPFASs) has been facilitated by the development of specialized data processing methods. nih.govchemrxiv.org One of the most effective strategies involves the use of iodine-specific screening algorithms in conjunction with liquid chromatography-high-resolution mass spectrometry (LC-HRMS). nih.govresearchgate.net
These algorithms are designed to systematically sift through large datasets generated by HRMS to find chemical signatures characteristic of iodine-containing molecules. The core principle of this approach is the identification of the diagnostic iodide anion (I⁻) as a characteristic fragment ion, which has a specific mass-to-charge ratio (m/z) of 126.90502. researchgate.netresearchgate.net
The screening process typically involves the following steps:
Data Acquisition : A sample is analyzed using LC-HRMS, which separates the chemical constituents and measures their exact masses and fragmentation patterns.
Fragment Ion Filtering : The algorithm searches the tandem mass spectrometry (MS/MS) data for the presence of the I⁻ fragment ion within a very narrow mass tolerance. researchgate.netresearchgate.net
Isotopologue Pattern Matching : If the iodide fragment is detected, the algorithm then examines the isotopic pattern of the precursor ion. The natural isotopic distribution of elements like carbon and, if present, sulfur, is used to confirm the elemental formula of the potential iodine-containing compound. nih.govchemrxiv.org
Formula Generation and Identification : Based on the exact mass of the precursor ion and its isotopic pattern, a molecular formula is proposed. By applying this method, researchers have successfully identified numerous novel iodinated polyfluoroalkyl acids (I-PFAAs) in wastewater from fluorochemical manufacturing parks. nih.govresearchgate.net
This algorithmic approach has proven to be highly efficient and accurate, identifying significantly more iodinated compounds than manual data processing. researchgate.net While direct studies on this compound using this specific method are not detailed in the provided results, the principles are directly applicable. The presence of the iodine atom in its structure makes it an ideal candidate for detection and identification in complex matrices using these iodine-specific nontarget screening algorithms.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification
Vibrational spectroscopy, which includes both infrared (IR) and Raman spectroscopy, is a powerful tool for the identification of functional groups and the elucidation of molecular structure. nih.govtriprinceton.org These two techniques are complementary, as they are governed by different selection rules. edinst.com IR spectroscopy measures the absorption of infrared radiation by a molecule, which occurs when there is a change in the dipole moment during a vibration. edinst.comnih.gov In contrast, Raman spectroscopy measures the inelastic scattering of monochromatic light, which is active when there is a change in the polarizability of the molecule's electron cloud. triprinceton.orgedinst.com
For a molecule like this compound, vibrational spectroscopy can provide a characteristic "fingerprint" based on its specific bonds. mt.comnih.gov The key functional groups and their expected vibrational modes are:
C=C Double Bond : The stretching vibration of the carbon-carbon double bond is a key feature. In fluorinated alkenes, the frequency of this vibration is typically found in the range of 1650-1750 cm⁻¹.
C-F Bonds : The carbon-fluorine bonds are strong and highly polar. Their stretching vibrations give rise to very intense absorption bands in the IR spectrum, typically in the 1000-1400 cm⁻¹ region. The exact position and number of bands depend on the number of fluorine atoms and their location within the molecule.
C-I Bond : The carbon-iodine bond is much weaker and less polar than the C-F bond. Its stretching vibration is expected to appear at lower frequencies, typically in the range of 500-600 cm⁻¹. This band may be weak in the IR spectrum but potentially stronger in the Raman spectrum.
The table below summarizes the expected vibrational frequencies for the primary functional groups in this compound.
| Functional Group | Bond Type | Expected Wavenumber (cm⁻¹) | Typical IR Activity | Typical Raman Activity |
| Alkene | C=C Stretch | 1650 - 1750 | Variable | Strong |
| Fluoroalkane | C-F Stretch | 1000 - 1400 | Strong | Weak |
| Iodoalkane | C-I Stretch | 500 - 600 | Medium | Strong |
Computational methods, such as Density Functional Theory (DFT), are often used in conjunction with experimental spectroscopy to provide a more detailed assignment of the observed vibrational bands. nih.gov By calculating the theoretical vibrational spectrum, researchers can compare it with the experimental data to confirm the molecular structure and the assignment of specific vibrational modes. researchgate.net
Applications of Advanced Spectroscopic Methods in Mechanistic Studies
Advanced spectroscopic techniques are indispensable for elucidating the mechanisms of chemical reactions involving complex molecules like this compound. By monitoring reactions in real-time, these methods can identify transient intermediates, determine reaction kinetics, and provide insights into the transformation of reactants into products.
Fourier-Transform Infrared (FTIR) spectroscopy is particularly well-suited for studying gas-phase reactions of fluorinated olefins. For instance, in studies of the atmospheric chemistry of similar compounds like 1,1,2,3,3,4,4-heptafluorobut-1-ene, FTIR was used to monitor the reaction initiated by chlorine atoms. nih.gov This allowed for the identification of major oxidation products, such as carbonyl difluoride and 2,2,3,3-tetrafluoropropanoyl fluoride (B91410), providing crucial data for understanding the atmospheric fate of these compounds. nih.gov
Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool, especially for solution-phase reactions. Multi-nuclear NMR (¹H, ¹³C, ¹⁹F) can be used to follow the course of reactions such as halogenation and dehydrohalogenation. For example, studies on the reactivity of (E,Z)-1,1,1,4,4,4-hexafluorobut-2-enes have utilized NMR to fully characterize the products of bromination and subsequent elimination reactions, including the identification of stereoisomers. beilstein-journals.orgnih.gov The distinct chemical shifts and coupling constants in ¹⁹F NMR are particularly informative for tracking changes at the fluorinated centers of the molecule.
The application of these spectroscopic methods in mechanistic studies of this compound could involve:
Photochemical Reactions : The C-I bond is known to be photolabile. Time-resolved spectroscopy could be used to study the homolytic cleavage of this bond upon UV irradiation, leading to the formation of highly reactive radical intermediates.
Nucleophilic Substitution : By monitoring the reaction of this compound with various nucleophiles using techniques like stopped-flow IR or rapid-scan NMR, the kinetics and mechanism of iodine displacement could be determined.
Addition Reactions : The reactivity of the C=C double bond towards electrophilic or radical addition can be investigated. In-situ IR or Raman spectroscopy can track the disappearance of the C=C stretching band and the appearance of new bands corresponding to the addition products. mt.com
Through the combined application of these advanced spectroscopic methods, a comprehensive understanding of the reaction mechanisms governing the chemistry of this compound can be achieved.
Theoretical and Computational Investigations of 1,2,3,3,4,4,4 Heptafluoro 1 Iodobut 1 Ene
Quantum Chemical Calculations (e.g., DFT, HF, MP2) for Electronic Structure and Molecular Properties
Quantum chemical calculations are fundamental to understanding the electronic structure and predicting the molecular properties of a compound. Methods such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Density Functional Theory (DFT) are commonly employed for this purpose. google.comnih.gov
Hartree-Fock (HF) Theory: As an ab initio method, HF provides a foundational approximation of the electronic structure by solving the Schrödinger equation. It treats electron-electron repulsion in an averaged way, neglecting electron correlation. While computationally less intensive, its accuracy for certain properties can be limited.
Møller-Plesset Perturbation Theory (MP2): The MP2 method improves upon HF by incorporating electron correlation through perturbation theory. ijnc.ir This approach generally yields more accurate results for molecular geometries and properties compared to HF, making it a valuable tool for studying systems where electron correlation is significant. nih.gov
Density Functional Theory (DFT): DFT is a widely used method that calculates the electronic properties of a molecule based on its electron density. nih.govcmu.edu By using various exchange-correlation functionals, DFT can achieve a high degree of accuracy, often comparable to more computationally expensive methods like MP2, but with greater efficiency. nih.gov For a molecule like 1,2,3,3,4,4,4-heptafluoro-1-iodobut-1-ene, DFT calculations could be used to determine key molecular properties.
A computational study using DFT with a functional like B3LYP and a basis set such as 6-311++G(d,p) would yield optimized molecular geometry (bond lengths and angles) and electronic properties. nih.gov Key properties that can be calculated are summarized in the table below.
| Property | Description | Significance for this compound |
| Dipole Moment | A measure of the net molecular polarity arising from the charge distribution. | The high electronegativity of fluorine atoms suggests a significant dipole moment, influencing its solubility and interactions. |
| Polarizability | The ease with which the electron cloud of the molecule can be distorted by an external electric field. | Affects intermolecular forces and the molecule's response to its environment. |
| Ionization Potential | The minimum energy required to remove an electron from the molecule in its gaseous state. | Indicates the molecule's propensity to act as an electron donor. |
| Electron Affinity | The energy released when an electron is added to the molecule in its gaseous state. | Indicates the molecule's propensity to act as an electron acceptor. |
| Molecular Orbitals | The spatial distribution and energy of electrons within the molecule, including the HOMO and LUMO. | Crucial for understanding chemical reactivity, as discussed in section 6.4. |
This table describes the types of molecular properties that can be determined through quantum chemical calculations.
Prediction of Reaction Energetics and Transition States
Computational chemistry is instrumental in mapping the potential energy surface of a chemical reaction, allowing for the prediction of reaction energetics and the characterization of transition states. libretexts.org This involves calculating the energies of reactants, products, intermediates, and transition states to determine the feasibility and mechanism of a reaction. researchgate.net
For this compound, these methods can predict the outcomes of reactions such as nucleophilic substitution at the vinylic carbon or homolytic cleavage of the C-I bond. Transition State Theory (TST) is the framework used to understand the rates of these elementary reactions. libretexts.org
Methodology:
Locating Stationary Points: Geometries of reactants, products, and intermediates are optimized to find energy minima on the potential energy surface.
Transition State Searching: Specialized algorithms are used to locate the saddle point (the transition state) that connects reactants to products. nih.govcompchemhighlights.orgresearchgate.net This structure represents the highest energy barrier along the reaction coordinate.
Frequency Analysis: Vibrational frequency calculations are performed to confirm the nature of the stationary points. A minimum has all real frequencies, while a transition state has exactly one imaginary frequency corresponding to the motion along the reaction coordinate. nih.gov
Activation Energy Calculation: The activation energy (Ea) is calculated as the energy difference between the transition state and the reactants. A lower activation energy implies a faster reaction rate.
For instance, in a study on the pyrolysis of a related compound, 1,1,1,4,4,4-hexafluoro-2-butene (B1366614), DFT calculations were used to explore different reaction pathways and their activation energies, identifying the most likely decomposition mechanisms. nih.gov A similar approach for this compound could predict its thermal stability and decomposition products.
| Reaction Coordinate Parameter | Description | Significance |
| Reactants/Products Energy | The total electronic energy of the optimized structures of starting materials and final products. | Determines the overall thermodynamics of the reaction (enthalpy of reaction). |
| Transition State (TS) Energy | The energy of the highest point on the minimum energy path between reactants and products. | Defines the energy barrier that must be overcome for the reaction to occur. |
| Activation Energy (Ea) | The energy difference between the transition state and the reactants (E_TS - E_reactants). | A key factor in determining the reaction rate. |
| Imaginary Frequency | The single negative frequency in the vibrational analysis of a transition state structure. | Confirms the structure is a true saddle point and shows the mode of reaction. |
This interactive table outlines the key parameters calculated to understand reaction energetics and transition states.
Analysis of Bond Dissociation Energies (BDEs) and Stability
Bond Dissociation Energy (BDE) is the enthalpy change required to break a specific bond homolytically in the gas phase. ucsb.edunist.gov It is a direct measure of bond strength and a critical indicator of a molecule's thermal stability. mdpi.com A higher BDE indicates a stronger bond that is less likely to break. The BDE for a bond A-B is calculated as the difference between the sum of the enthalpies of formation of the products (radicals A• and B•) and the enthalpy of formation of the reactant (A-B). ustc.edu.cn
For this compound, the C-I bond is expected to be the weakest due to the large size of the iodine atom and the relatively poor orbital overlap with carbon. Computational methods like DFT can provide reliable estimates of BDEs. A study on 1,1,1,4,4,4-hexafluoro-2-butene calculated the BDEs for C-C, C-F, and C-H bonds, showing that the C-C single bond was the most susceptible to cleavage with an energy of 427.5 kJ mol⁻¹. nih.gov
The table below presents typical average bond energies for the types of bonds present in the molecule. The specific BDEs within this compound would be influenced by the electronic effects of the surrounding fluorine atoms.
| Bond Type | Typical Average Bond Energy (kJ/mol) | Expected Stability in C4F7I |
| C-I | ~240 | Expected to be the weakest bond, making it the most likely site for initial bond cleavage in radical reactions or pyrolysis. |
| C-C | ~347 | The Csp²-Csp³ single bond strength will be influenced by the adjacent CF and CF₂ groups. |
| C=C | ~614 | A strong double bond, providing rigidity to part of the molecular structure. |
| C-F | ~485 | Very strong bonds that contribute significantly to the overall thermal and chemical stability of the molecule. libretexts.org |
This table shows representative average bond energies. Actual BDEs in the specific molecule can vary. libretexts.org
The analysis of BDEs is crucial for predicting the stability and degradation pathways of the compound. nih.gov The relatively low C-I bond energy suggests that the molecule could serve as a source of the heptafluorobutenyl radical in chemical synthesis.
Natural Bond Orbital (NBO) and Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction
Natural Bond Orbital (NBO) Analysis: NBO analysis transforms the complex, delocalized molecular orbitals from a quantum chemical calculation into a more intuitive picture of localized bonds, lone pairs, and anti-bonding orbitals that align with Lewis structures. wisc.edusouthampton.ac.uk This method provides quantitative insight into bonding interactions and charge distribution. ijnc.irresearchgate.net For this compound, NBO analysis can reveal:
Hybridization: The specific hybridization of atomic orbitals forming the C=C, C-C, C-F, and C-I bonds.
Charge Distribution: The natural atomic charges on each atom, highlighting the polarity of bonds like C-F and C-I.
Frontier Molecular Orbital (FMO) Theory: FMO theory is a powerful tool for predicting chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. youtube.comunesp.brnih.gov
HOMO: The highest energy orbital containing electrons. The location and energy of the HOMO indicate the molecule's ability to act as a nucleophile or electron donor. numberanalytics.com In this compound, the HOMO is likely to have significant contributions from the C=C π bond and the lone pairs on the iodine atom.
LUMO: The lowest energy orbital that is empty. The location and energy of the LUMO indicate the molecule's ability to act as an electrophile or electron acceptor. researchgate.net The LUMO is likely to be a π* anti-bonding orbital associated with the C=C double bond or a σ* anti-bonding orbital of the weak C-I bond.
The energy gap between the HOMO and LUMO is a measure of molecular stability and reactivity. nih.gov A small HOMO-LUMO gap generally implies higher reactivity. FMO analysis can predict the regioselectivity of reactions, such as where a nucleophile would preferentially attack the molecule (the site with the largest LUMO coefficient) or where an electrophile would attack (the site with the largest HOMO coefficient). numberanalytics.com
Molecular Dynamics Simulations and Conformational Landscape Exploration
While quantum chemical calculations typically focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time. nih.govnih.gov MD simulations solve Newton's equations of motion for a system of atoms, allowing for the exploration of the molecule's conformational landscape and thermodynamic properties at a given temperature. mdpi.com
For this compound, the primary source of conformational flexibility is the rotation around the C₂-C₃ single bond. The C₁=C₂ double bond is rigid and does not permit rotation under normal conditions.
Exploration of the Conformational Landscape: The conformational landscape refers to the potential energy surface of a molecule as a function of its rotatable dihedral angles. nih.govnih.govmdpi.com By systematically rotating the C₁-C₂-C₃-C₄ dihedral angle and calculating the energy at each step, a potential energy profile can be generated. This profile reveals:
Energy Minima: Correspond to stable, low-energy conformations (conformers).
Energy Maxima: Represent transition states between conformers, indicating the rotational energy barriers.
Synthetic Utility and Transformative Applications of 1,2,3,3,4,4,4 Heptafluoro 1 Iodobut 1 Ene
Building Block for the Construction of Diverse Fluorinated Organic Molecules
No specific examples were identified in the reviewed literature of 1,2,3,3,4,4,4-heptafluoro-1-iodobut-1-ene being utilized as a building block for the construction of diverse fluorinated organic molecules. While the synthesis of various fluorinated compounds is a broad area of research, specific applications of this particular iodo-fluoro-butene were not found.
Intermediacy in the Synthesis of Biologically Active Fluorinated Compounds
The literature search did not yield any instances of this compound serving as an intermediate in the synthesis of biologically active fluorinated compounds.
Contribution to the Development of Novel Fluoropolymers and Materials
There is no available information to suggest that this compound has been used in the development of novel fluoropolymers or materials.
Precursor for Stereochemically Defined Fluoroalkenes and Derivatives
No studies were found that describe the use of this compound as a precursor for the synthesis of stereochemically defined fluoroalkenes and their derivatives.
Role in Cascade Reactions and Multicomponent Transformations
The role of this compound in cascade reactions or multicomponent transformations has not been documented in the reviewed scientific literature.
Advanced Functionalization through Selective Transformation of Carbon-Iodine and Carbon-Fluorine Bonds
There is a lack of available research on the advanced functionalization of this compound through the selective transformation of its carbon-iodine and carbon-fluorine bonds.
Based on a thorough review of the available scientific literature, there is a significant lack of specific information regarding the synthetic utility and transformative applications of the chemical compound this compound. The outlined topics of its use as a building block, its role in the synthesis of biologically active compounds and fluoropolymers, its application as a precursor for stereochemically defined molecules, its involvement in cascade reactions, and its advanced functionalization are not supported by published research findings. Therefore, it is not possible to generate a detailed and scientifically accurate article on this specific compound as per the provided instructions.
Q & A
Basic Research Questions
Q. What synthetic routes are most effective for preparing 1,2,3,3,4,4,4-Heptafluoro-1-iodobut-1-ene, and how can purity be optimized?
- Methodological Answer : The compound can be synthesized via halogen exchange reactions using precursors like perfluorinated alkenes. For example, iodination of heptafluorobutene derivatives under controlled conditions (e.g., using KI in polar solvents) may yield the target compound. Purification via fractional distillation or preparative GC is critical due to the presence of isomers (e.g., Z/E configurations) . Monitoring reaction progress with <sup>19</sup>F NMR ensures minimal byproduct formation.
Q. How can the stereochemistry of this compound be confirmed experimentally?
- Methodological Answer : X-ray crystallography is the gold standard for resolving stereochemistry. For dynamic analysis, <sup>19</sup>F NMR coupling constants and NOE experiments can differentiate Z/E isomers. Computational methods (DFT) may supplement experimental data to predict stability trends .
Q. What safety protocols are essential when handling this compound in the lab?
- Methodological Answer : Due to its fluorinated and iodinated structure, use inert atmosphere techniques (glovebox/Schlenk line) to prevent degradation. Personal protective equipment (PPE) including fluoropolymer-resistant gloves and eye protection is mandatory. Toxicity data from analogous compounds (e.g., heptafluoropropane derivatives) suggest avoiding inhalation and skin contact .
Advanced Research Questions
Q. How does the electron-withdrawing effect of fluorine substituents influence the reactivity of the iodine group in cross-coupling reactions?
- Methodological Answer : The strong electron-withdrawing nature of fluorine atoms activates the C–I bond, making it susceptible to nucleophilic substitution (e.g., Suzuki-Miyaura coupling). However, steric hindrance from multiple fluorines may slow reaction kinetics. Kinetic studies under varying temperatures and catalysts (e.g., Pd(PPh3)4) are recommended to optimize conditions .
Q. Are there contradictions in reported thermal stability data for this compound, and how can they be addressed?
- Methodological Answer : Discrepancies in thermal stability (e.g., decomposition temperatures ranging from 120–150°C) may arise from impurities or measurement techniques. Thermogravimetric analysis (TGA) coupled with mass spectrometry can identify decomposition products. Reproducibility requires strict control of moisture and oxygen levels during testing .
Q. What role does this compound play in synthesizing fluorinated polymers or surfactants?
- Methodological Answer : The iodine moiety enables radical polymerization or chain-transfer reactions to create fluorinated polymers with tailored hydrophobicity. For surfactants, coupling with hydrophilic head groups (e.g., sulfonates) via nucleophilic substitution can yield amphiphilic structures. Characterization via GPC and surface tension measurements is advised .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
